

Application Note: A Stability-Indicating HPTLC Method for the Quantification of Methimazole

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Compound of Interest

Compound Name: Methazole

Cat. No.: B1676375

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Abstract

This application note details a validated stability-indicating high-performance thin-layer chromatography (HPTLC) method for the determination of Methimazole in bulk drug form. The method is demonstrated to be simple, precise, accurate, and specific for the quantification of Methimazole and its degradation products. Forced degradation studies were conducted in accordance with International Council for Harmonisation (ICH) guidelines to establish the stability-indicating nature of the method.

Introduction

Methimazole is an antithyroid agent used in the management of hyperthyroidism.^{[1][2]} It functions by inhibiting the synthesis of thyroid hormones.^{[1][3]} The stability of a pharmaceutical product is a critical attribute that can impact its safety and efficacy. Therefore, a validated stability-indicating analytical method is essential to monitor the drug's purity and degradation over time. This HPTLC method provides a reliable approach for the quality control of Methimazole.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 1.

Table 1: HPTLC Method Parameters

Parameter	Description
Stationary Phase	Pre-coated Silica Gel 60 F254 Aluminium plates
Mobile Phase	Chloroform : Acetone
Detection Wavelength	252 nm[4]
Rf Value of Methimazole	0.44 ± 0.03[4]
Chamber Saturation	20 minutes
Band Application	8 mm bandwidth
Scanning Mode	Densitometric scanning

Experimental Protocols

Preparation of Standard and Sample Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Methimazole reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: From the stock solution, prepare working standards in the concentration range of 200-600 ng/band by appropriate dilution with methanol.[4]

Chromatographic Development

- Apply the standard and sample solutions as 8 mm bands on the HPTLC plate.
- Develop the plate in a pre-saturated twin-trough chamber with the mobile phase (Chloroform: Acetone) up to a distance of 80 mm.
- After development, air dry the plate and scan it densitometrically at 252 nm.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the specificity of the method to resolve Methimazole from its degradation products.[5][6]

- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2N HCl, make up the volume to 10 mL with methanol, and keep at room temperature for 30 minutes.[\[4\]](#)
- Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2N NaOH, make up the volume to 50 mL with methanol, and reflux at 60°C for 45 minutes.[\[4\]](#)
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 0.6% w/v H₂O₂, make up the volume to 10 mL with methanol, and keep at room temperature for 15 minutes.[\[4\]](#)
- Thermal Degradation: Keep 10 mg of Methimazole powder in an oven at 80°C for 48 hours and then prepare a 1000 µg/mL solution in methanol.[\[4\]](#)
- Photolytic Degradation: Expose the drug to UV light (200 watt hrs/square meter) and subsequently to fluorescent light (1.2 million Lux hours).[\[4\]](#)

A summary of the forced degradation results is presented in Table 2.

Table 2: Summary of Forced Degradation Studies for Methimazole

Stress Condition	Parameters	% Degradation	Rf of Degradation Product(s)
Acid Hydrolysis	0.2N HCl, 30 min, RT	~15-20%	Not well resolved
Alkaline Hydrolysis	0.2N NaOH, 45 min, 60°C	~20-25%	Not well resolved
Oxidative Degradation	0.6% H ₂ O ₂ , 15 min, RT	47.70% [4]	0.11 [4]
Thermal Degradation	80°C, 48 hours	~10-15%	Not specified
Photolytic Degradation	UV & Fluorescent Light	~5-10%	Not specified

Note: The percentage of degradation can vary based on the exact experimental conditions.

Method Validation

The developed HPTLC method was validated according to ICH guidelines for the following parameters:[7][8][9]

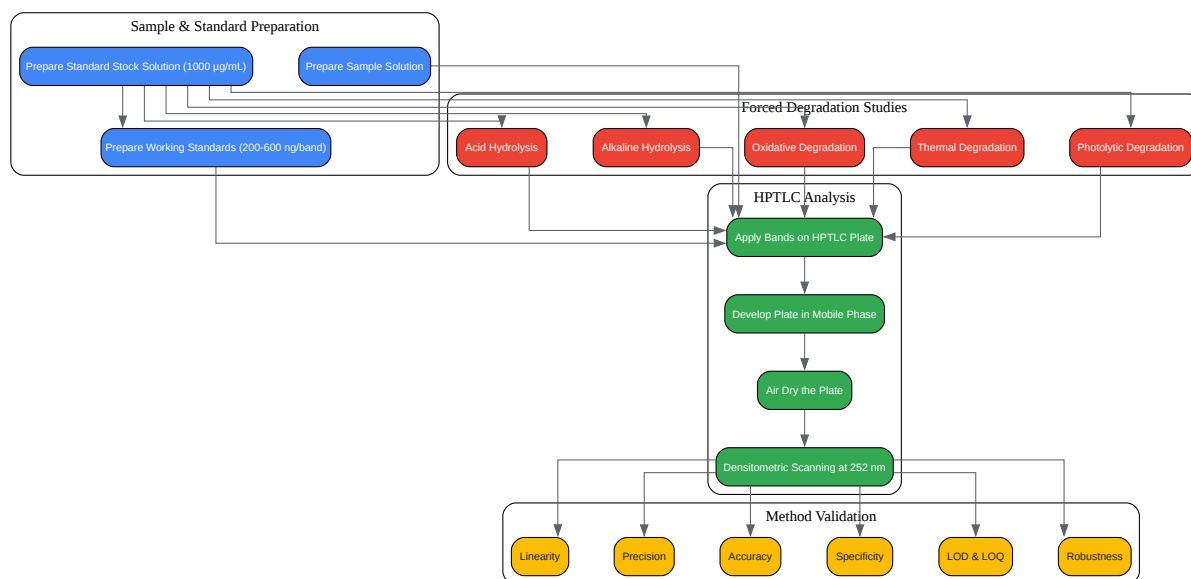
- Linearity: The linearity of the method was established in the range of 200-600 ng/band for Methimazole.[4]
- Precision: Assessed by repeated measurements of the same standard solution.
- Accuracy: Determined by the recovery of a known amount of standard drug spiked into a sample matrix.
- Specificity: The ability of the method to resolve the analyte peak from other components, demonstrated through forced degradation studies.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
- Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

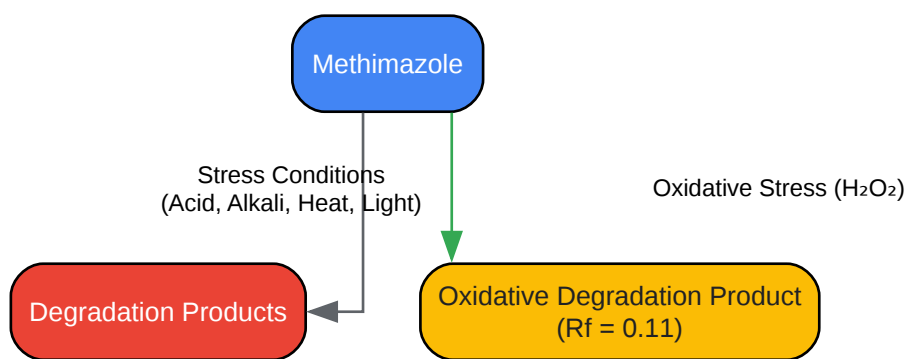
A summary of the validation parameters is provided in Table 3.

Table 3: Summary of HPTLC Method Validation Parameters

Parameter	Result
Linearity Range	200 - 600 ng/band[4]
Correlation Coefficient (r^2)	> 0.99
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Specificity	The method is specific as it resolves the drug from its degradation products.
LOD	To be determined experimentally
LOQ	To be determined experimentally
Robustness	The method is robust to minor changes in mobile phase composition and saturation time.

Visualizations





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